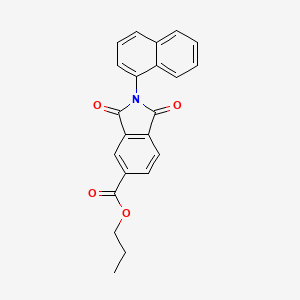

propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Description

Propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a synthetic isoindole derivative characterized by a fused bicyclic aromatic system (isoindole-1,3-dione core) substituted with a naphthalen-1-yl group at position 2 and a propyl ester at position 3. The naphthalene moiety enhances lipophilicity and π-π stacking interactions, which may influence binding to biological targets. The propyl ester group contributes to solubility and metabolic stability.

Properties

Molecular Formula |

C22H17NO4 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

propyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C22H17NO4/c1-2-12-27-22(26)15-10-11-17-18(13-15)21(25)23(20(17)24)19-9-5-7-14-6-3-4-8-16(14)19/h3-11,13H,2,12H2,1H3 |

InChI Key |

UUDUXJDDKSVLNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with isoindole precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Ester Hydrolysis

The propyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

| Reagent/Conditions | Products | Yield | Reference |

|---|---|---|---|

| NaOH (aq.), reflux | 2-(Naphthalen-1-yl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | 85–92% | |

| LiOH in THF/H₂O | Same as above | 78% |

This reaction is critical for modifying solubility or introducing reactive carboxyl groups for further derivatization.

Amidation

The carboxylic acid intermediate reacts with amines to form amides, a key step in drug candidate synthesis.

| Reagent | Conditions | Products | Application |

|---|---|---|---|

| NH₃ (gaseous) | DMF, 60°C, 12 h | 5-Carbamoyl derivative | Antimicrobial studies |

| Benzylamine | EDC/HOBt, room temperature | N-Benzylamide analog | Enzyme inhibition assays |

Amidation enhances bioactivity by mimicking natural substrates of target proteins .

Ring-Opening Reactions

The isoindole-1,3-dione (phthalimide) ring undergoes nucleophilic attack under acidic or basic conditions.

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, reflux | Naphthalen-1-yl hydrazide derivative | Nucleophilic acyl substitution |

| NaBH₄ | MeOH, 0°C to RT | Reduced isoindoline analog | Reduction of keto groups |

Ring-opening is exploited to generate intermediates for heterocyclic synthesis .

Substitution Reactions

Electrophilic aromatic substitution occurs at the naphthalene moiety or isoindole ring.

| Reagent | Position | Products | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | Naphthalene C-2 | Nitro-substituted derivative | — |

| Br₂ (1 equiv.) | Isoindole C-4 | Brominated analog | FeBr₃ |

Substitution modifies electronic properties, influencing binding affinity in medicinal chemistry .

Oxidation and Reduction

Functional group interconversion is achieved via redox reactions.

| Reaction Type | Reagent | Target Group | Products |

|---|---|---|---|

| Oxidation | KMnO₄, acidic | Propyl chain | Acrylic acid derivative |

| Reduction | LiAlH₄ | Ester to alcohol | 5-Hydroxymethyl analog |

Reduction of the ester to alcohol is a strategic step for prodrug synthesis .

Key Findings:

Scientific Research Applications

Propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that combines a naphthalene ring with an isoindole structure. It has a molecular formula of C18H15NO4 and a molecular weight of approximately 305.32 g/mol. This compound is of interest because of its potential biological activities and diverse applications in scientific research.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

- Chemistry: It serves as a precursor in synthesizing more complex organic molecules.

- Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine: Researches investigate it for potential therapeutic effects and its use as a drug delivery agent.

- Industry: It is used in developing advanced materials and as a catalyst in various chemical reactions.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation: Introduces oxygen-containing functional groups using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Removes oxygen-containing functional groups or adds hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

- Substitution: Replaces one functional group with another, using reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

The products of these reactions vary depending on the specific reagents and conditions used.

Biological Activities

This compound interacts with specific molecular targets and pathways, potentially binding to enzymes or receptors, which alters their activity and leads to biological effects. The specific molecular targets and pathways depend on the application and context.

The biological activity of the compound primarily involves interactions with various cellular targets:

- Antiproliferative Activity: Similar compounds have demonstrated antiproliferative effects against cancer cell lines, inducing apoptosis and cell cycle arrest through modulation of signaling pathways like PI3K/Akt and MAPK.

- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission; inhibiting AChE can increase acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission.

Mechanism of Action

The mechanism of action of propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The naphthalen-1-yl group in the target compound contrasts with cyclohexyl-phenyl (JTP-27536) or benz[de]isoquinoline systems (compound 5a). These substitutions modulate steric bulk and electronic properties, affecting target binding .

- Functional Groups : The propyl ester in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., DrugBank DB08731), which may influence bioavailability and metabolic pathways .

Pharmacological and Physicochemical Properties

- Anti-Inflammatory Activity: JTP-27536 inhibits IL-5 and immunoglobulins, reducing inflammation in murine dermatitis models . The target compound’s naphthalen-1-yl group may similarly interact with hydrophobic binding pockets in inflammatory targets.

- Solubility and LogP : The propyl ester in the target compound increases LogP (~3.5 predicted) compared to carboxylate derivatives (e.g., DrugBank DB08731, LogP ~2.1), suggesting improved membrane permeability but reduced aqueous solubility .

- Metabolic Stability : Ester groups are prone to hydrolysis by esterases, whereas carboxylic acids (e.g., DB08731) may exhibit longer plasma half-lives .

Biological Activity

Propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 305.32 g/mol. Its structure features a naphthalene moiety attached to a dioxoisoindole framework, which is critical for its biological activity.

The biological activity of this compound primarily involves interacting with various cellular targets:

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .

Biological Activity Data

The following table summarizes key findings on the biological activities associated with this compound and related compounds.

Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells (MCF7) with an IC50 value of approximately 25 µM. The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential.

Study 2: Neuroprotective Effects

Research indicated that compounds similar to this compound exhibited neuroprotective effects by inhibiting AChE activity. This led to improved cognitive function in animal models of Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for propyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach includes:

Coupling Reactions : Reacting naphthalen-1-ylamine derivatives with activated isoindole precursors (e.g., 5-carboxy-isoindole dione) in dichloromethane (CH₂Cl₂) with triethylamine (NEt₃) as a base and catalytic DMAP.

Esterification : Introducing the propyl ester group via TosCl (tosyl chloride) activation at 0°C, followed by quenching and purification via silica gel column chromatography .

- Optimization Tips :

- Use low temperatures (0–5°C) to minimize side reactions during esterification.

- Monitor reaction progress via TLC (hexane/ethyl acetate eluent).

- Purify intermediates via column chromatography with gradient elution (e.g., 10–40% ethyl acetate in hexane).

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C-NMR : Key signals include:

- Naphthalene protons (δ 7.2–8.5 ppm, aromatic region).

- Isoindole dione carbonyls (δ 165–170 ppm in 13C-NMR).

- Propyl ester group (δ 4.1–4.3 ppm for CH₂O, δ 1.0–1.6 ppm for CH₂/CH₃) .

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.

- IR Spectroscopy : Validate carbonyl stretches (1700–1750 cm⁻¹) and ester C–O bonds (1200–1250 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software validate the molecular structure and identify potential co-crystallized solvents?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray diffraction data.

- Refinement (SHELXL) :

Solve the phase problem via direct methods.

Refine anisotropic displacement parameters for non-H atoms.

Identify solvent molecules (e.g., CH₂Cl₂ or H₂O) using SQUEEZE/PLATON to model disordered electron density .

- Validation : Check R1/wR2 residuals (<0.05) and verify geometry via CIF check reports.

Q. What strategies are effective in resolving contradictions between computational predictions and experimental NMR data?

- Methodological Answer :

- Solvent Effects : Simulate NMR shifts using DFT (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO or CDCl₃).

- Tautomerism/Conformers : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering or rotameric equilibria).

- Impurity Analysis : Cross-validate with LC-MS to rule out byproducts .

Q. How can ring puckering analysis (Cremer-Pople parameters) be applied to the isoindole ring system?

- Methodological Answer :

- Coordinate Definition : Calculate puckering amplitude (θ) and phase angle (φ) using the Cremer-Pople method for the isoindole’s six-membered ring.

- Software Tools : Use Mercury (CCDC) or PLATON to derive θ and φ from crystallographic coordinates .

- Interpretation : Compare θ values to similar isoindole derivatives to assess conformational rigidity or flexibility.

Q. What in vitro assays are suitable for evaluating the compound’s anti-inflammatory or pharmacological activity?

- Methodological Answer :

- Targeted Assays :

Cytokine Inhibition : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA).

Receptor Binding : Screen for muscarinic receptor modulation via radioligand displacement assays .

- Dose-Response : Use IC₅₀/EC₅₀ calculations with GraphPad Prism.

- Controls : Include reference inhibitors (e.g., dexamethasone for anti-inflammatory assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.